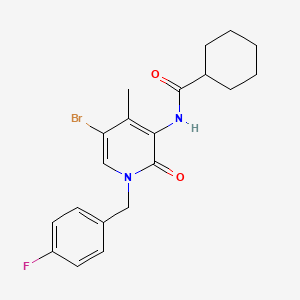![molecular formula C52H103NO5 B10855727 8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate](/img/structure/B10855727.png)
8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipid 222 is a synthetic lipid compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. Lipids are a broad group of organic compounds that include fats, waxes, sterols, and fat-soluble vitamins. They play crucial roles in storing energy, signaling, and acting as structural components of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lipid 222 typically involves the esterification of fatty acids with glycerol or other alcohols. Common methods include:
Esterification: This process involves reacting fatty acids with alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Transesterification: This method involves exchanging the organic group of an ester with the organic group of an alcohol.
Industrial Production Methods
Industrial production of Lipid 222 often employs large-scale esterification or transesterification processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Lipid 222 undergoes various chemical reactions, including:
Oxidation: Lipid 222 can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction of Lipid 222 can lead to the formation of alcohols and other reduced products.
Substitution: Lipid 222 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Metal ions (e.g., iron, copper), oxygen, and peroxides.
Reduction: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lipid derivatives.
Scientific Research Applications
Lipid 222 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Lipid 222 involves its interaction with cell membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Lipid 222 also interacts with various proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Lipid 222 can be compared with other similar lipid compounds, such as:
Phosphatidylcholine: A common phospholipid found in cell membranes.
Triglycerides: Esters derived from glycerol and three fatty acids, primarily used for energy storage.
Sphingolipids: A class of lipids containing a sphingoid base, involved in signaling and cell recognition
Uniqueness
Lipid 222 is unique due to its specific fatty acid composition and structural properties, which confer distinct physical and chemical characteristics. These properties make it particularly suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C52H103NO5 |
|---|---|
Molecular Weight |
822.4 g/mol |
IUPAC Name |
8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-41-49(39-29-15-11-7-3)51(55)57-47-37-27-21-19-25-33-43-53(45-35-36-46-54)44-34-26-20-22-28-38-48-58-52(56)50(40-30-16-12-8-4)42-32-24-18-14-10-6-2/h49-50,54H,5-48H2,1-4H3 |
InChI Key |
YEDXSXREPMDNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


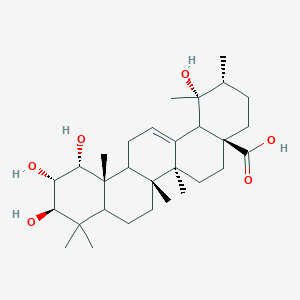

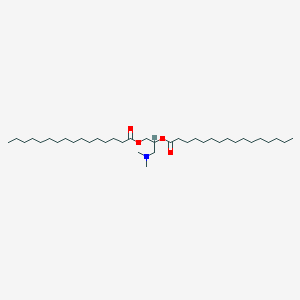
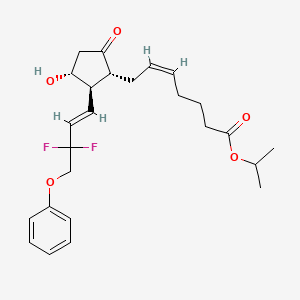
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10855664.png)
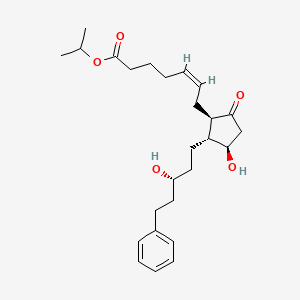
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[8-(2-hexyldecanoyloxy)octyl]amino]octyl 2-hexyldecanoate](/img/structure/B10855674.png)
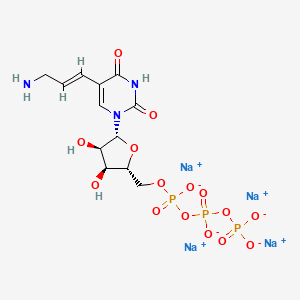

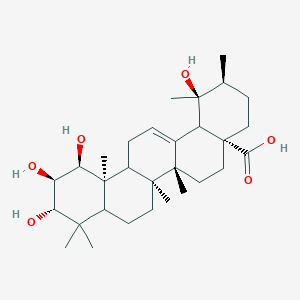
![propan-2-yl (E)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10855694.png)
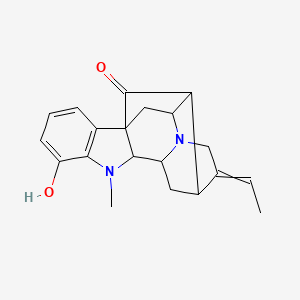
![(2R,6R)-6-[(3S,5S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855707.png)
